Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether
CAS No.: 1042722-66-6
Cat. No.: VC0026167
Molecular Formula: C40H39F2NO3Si
Molecular Weight: 647.838
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1042722-66-6 |
---|---|
Molecular Formula | C40H39F2NO3Si |
Molecular Weight | 647.838 |
IUPAC Name | (3R,4S)-4-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
Standard InChI | InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-33-24-16-29(17-25-33)38-36(26-27-37(44)28-14-18-30(41)19-15-28)39(45)43(38)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 |
Standard InChI Key | MUXDGYNFNRDXRZ-NVLDWDGTSA-N |
SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C4C(C(=O)N4C5=CC=C(C=C5)F)CCC(C6=CC=C(C=C6)F)O |
Introduction
Chemical Identity and Properties
Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is a protected derivative of ezetimibe, functioning as a key intermediate in the synthesis pathway. The compound is characterized by specific chemical identifiers and properties that distinguish it in pharmaceutical chemistry.
Basic Information
The compound is formally identified as (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-tert-butyldiphenylsilyloxyphenyl)-2-azetidinone . It features a tert-butyldiphenylsilyl group protecting the phenolic hydroxyl group of the ezetimibe structure, which provides stability during synthetic procedures.
Physical and Chemical Characteristics
The detailed chemical characteristics of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether are presented in Table 1, providing essential information for researchers and pharmaceutical chemists.
Table 1: Chemical Properties of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether
Property | Value |
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CAS Number | 1042722-66-6 |
Molecular Formula | C₄₀H₃₉F₂NO₃Si |
Molecular Weight | 647.82 g/mol |
Chemical Structure | CC(C)(C)Si(c5ccccc5)c6ccccc6 (SMILES notation) |
Appearance | Not specifically described in literature |
Storage Conditions | +4°C recommended |
Shipping Temperature | Room temperature |
The compound contains a total of 40 carbon atoms, 39 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 silicon atom, reflecting its complex structure designed for specific functionality in pharmaceutical synthesis .
Synthetic Importance
Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether serves as a critical intermediate in the synthesis of ezetimibe, a cholesterol-lowering medication. The compound's role highlights the strategic use of protecting groups in pharmaceutical synthesis.
Position in Synthetic Pathways
In the production of ezetimibe, this compound represents an advanced intermediate where the phenolic hydroxyl group is protected by a tert-butyldiphenylsilyl group. This protection is crucial during multiple synthetic steps, preventing unwanted side reactions and enabling selective transformations elsewhere in the molecule .
Advantages of tert-Butyldiphenylsilyl Protection
The tert-butyldiphenylsilyl protecting group offers significant advantages in ezetimibe synthesis compared to alternative protection strategies:
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Enhanced stability under various synthetic conditions
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Selective removal through acidic treatment
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Minimization of side reactions during deprotection
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Avoidance of resililization steps before intermediate isolation
These benefits stand in contrast to the limitations of other protecting groups commonly used in organic synthesis. For example, benzyl-type protecting groups require either technologically tedious catalytic hydrogenation or stronger acidic removal processes. Similarly, acyl-type protecting groups removed by base treatment often lead to considerable side reactions, including lactam ring opening .
Analytical Characterization
Accurate identification and quantification of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether are essential for quality control in pharmaceutical development and production processes.
Chromatographic and Spectroscopic Methods
Various analytical techniques have been applied to characterize and quantify this compound, with gas chromatography-mass spectrometry (GC-MS) being particularly useful. In GC-MS analysis, the compound is identified as a silyl ether, providing a characteristic mass spectral signature .
Detection in Synthesis and Quality Control
For detection and quantification purposes, the compound is often analyzed using multiple complementary techniques. When used as an intermediate in synthesis verification, internal standards such as cholesterol heptadecanoate may be added to samples, followed by extraction with Folch reagent. The extracts are typically treated with [ N,O-bis(trimethylsilyl)]trifluoroacetamide containing 1% trimethylchlorosilane (Sylon BFT) plus dry pyridine to prepare for gas chromatography analysis .
In more advanced analytical settings, the compound can be analyzed using techniques optimized for ezetimibe derivatives, as summarized in Table 2.
Table 2: Advanced Analytical Methods Applicable to Ezetimibe Derivatives
Mobile Phase (v/v) | Detection Wavelength (nm) | Column Type | Linearity Range (μg/ml) |
---|---|---|---|
Methanol | 233 | Not specified | 6-16 |
Acetonitrile:water (50:50) | 251 | Not specified | 5-30 |
Acetonitrile:0.02 M potassium dihydrogen orthophosphate buffer (72:25) | 232 | C8 Kromasil | Not specified |
Acetonitrile:Ammonium acetate (10 mM, pH 3.0), (75:25) | 240 | Not specified | 10-60 |
Water:Acetonitrile (60:40) | 225 | C18 Luna Phenomenex | Not specified |
These methods can be adapted and modified specifically for the analysis of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether, with appropriate adjustments to account for the presence of the tert-butyldiphenylsilyl protecting group .
Quantity | Price (€) |
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5 mg | 230.00 |
50 mg | 1,516.00 |
These prices reflect the specialized nature of the compound and its importance in pharmaceutical research and development .
Relationship to Ezetimibe
Understanding the relationship between Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether and ezetimibe provides important context for appreciating the compound's significance.
Ezetimibe Background
Ezetimibe (1-(4-fluorophenyl)-3(R)-[3(S)-(4-fluorophenyl)-3-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone) is a lipid-lowering drug that selectively inhibits intestinal cholesterol absorption. It belongs to a group of selective and effective 2-azetidione cholesterol absorption inhibitors .
The drug has demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels and has been shown to reduce cardiovascular event rates when used in combination with statins in high-risk patients. In the IMPROVE-IT trial, the combination of simvastatin and ezetimibe resulted in a 2.0% absolute risk reduction in cardiovascular events compared to simvastatin monotherapy .
Transformation from Protected to Final Form
The transformation from Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether to ezetimibe involves the selective removal of the tert-butyldiphenylsilyl protecting group. This deprotection step is typically performed under acidic conditions, which selectively removes the silyl group without affecting other parts of the molecule .
The selective nature of this deprotection is a key advantage of using the tert-butyldiphenylsilyl group, as it minimizes the formation of unwanted byproducts that might arise from other deprotection strategies. Once deprotected, the resulting compound can be isolated and purified to yield pharmaceutical-grade ezetimibe .
Research Applications and Future Directions
Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether continues to play an important role in pharmaceutical research and development efforts focused on cholesterol-lowering medications.
Current Research Applications
The compound serves as both a reference standard for analytical purposes and an intermediate in alternative synthetic pathways for ezetimibe production. Its use enables researchers to develop more efficient, cost-effective manufacturing processes for ezetimibe and related compounds .
Future Research Directions
Potential future research directions involving this compound include:
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Development of improved synthetic routes with higher yields and fewer steps
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Investigation of alternative protecting group strategies that might offer advantages over the tert-butyldiphenylsilyl group
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Application of similar protection strategies to the development of next-generation cholesterol absorption inhibitors
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Exploration of crystallization and polymorphism effects on protected intermediates
These research avenues could lead to more efficient production processes for ezetimibe and potentially to new therapeutic entities in the treatment of hypercholesterolemia .
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